2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride
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Overview
Description
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a pyrano-pyridine core, making it a valuable compound in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of catalysts like ammonium acetate . The reaction is usually carried out in solvents such as ethanol or toluene at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be performed using palladium on carbon (Pd/C) in ethanol.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to genomic dysfunction and cell death in cancer cells . The compound’s unique structure allows it to bind to various biological targets, making it a versatile molecule in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride stands out due to its unique pyrano-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry, biology, and medicine .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8-4-6-2-1-3-11-7(6)5-10-8;/h4-5H,1-3H2,(H2,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWDFIVJXBGBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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